Aurora Kinase Lead Optimization via 6-Bromo Scaffold
In lead optimization studies targeting Aurora kinases, the 6-bromo-imidazo[4,5-b]pyridine scaffold served as the essential synthetic precursor for installing piperazinyl and benzylpiperazinyl motifs at the 6-position via palladium-catalyzed cross-coupling [1]. The optimized compound CCT137690 (derived from this scaffold class) demonstrated potent pan-Aurora inhibition with IC50 values of 0.015 ± 0.003 μM (Aurora-A), 0.025 μM (Aurora-B), and 0.019 μM (Aurora-C) [1]. The 6-bromo handle was essential for structural diversification during SAR exploration; analogs lacking this reactive site could not undergo analogous derivatization to achieve comparable potency. Additionally, CCT137690 achieved in vivo tumor growth inhibition in SW620 colon carcinoma xenografts following oral administration, with no observed toxicities as defined by body weight loss [1].
| Evidence Dimension | Aurora-A kinase inhibition IC50 (derivatized compound) |
|---|---|
| Target Compound Data | 0.015 ± 0.003 μM (CCT137690 derived from 6-bromo-imidazo[4,5-b]pyridine scaffold class) |
| Comparator Or Baseline | Unsubstituted imidazo[4,5-b]pyridine scaffold (incapable of analogous 6-position derivatization) |
| Quantified Difference | Not applicable; unsubstituted scaffold cannot undergo same functionalization pathway to access nanomolar Aurora kinase inhibition |
| Conditions | Biochemical kinase inhibition assay; Aurora-A enzyme |
Why This Matters
The 6-bromo substituent is a non-negotiable synthetic handle for accessing Aurora kinase inhibitors with nanomolar potency and oral bioavailability; procurement of the 6-bromo precursor is required to execute published lead optimization routes.
- [1] Bavetsias V, Large JM, Sun C, et al. Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. J Med Chem. 2010;53(14):5213-5228. View Source
